molecular formula C12H12Cl2F3N3O B2423870 2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone CAS No. 260553-15-9

2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone

Cat. No.: B2423870
CAS No.: 260553-15-9
M. Wt: 342.14
InChI Key: KLIHROVAEIKGPP-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is a useful research compound. Its molecular formula is C12H12Cl2F3N3O and its molecular weight is 342.14. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Fluorescence Studies A novel multifunctional ligand precursor, incorporating 2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone, was synthesized, leading to the creation of mononuclear transition metal dithiocarbamate complexes. These complexes demonstrated strong fluorescence emission in the visible region, which indicates potential applications in bio-imaging and sensing technologies Verma & Singh, 2015.

  • Antimicrobial Applications Some derivatives containing the compound showed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents Bhatt, Kant & Singh, 2016.

  • Cancer Research Compounds incorporating the chemical structure were synthesized and showed potential anticancer activities against breast cancer cells. This opens up avenues for further exploration in cancer treatment Yurttaş, Demirayak, Ilgın & Atlı, 2014.

  • Chemical Synthesis and Structural Characterization The compound has been used in the synthesis of various bioactive molecules, demonstrating its versatility as a precursor in chemical synthesis. The structural characterization of these molecules provides a foundation for understanding their potential applications in various fields of science Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming & Seidel, 2020.

  • Enaminone Structures and Hydrogen Bonding Studies on enaminones, including those with the compound's structure, have provided insights into their hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and potential applications in material science or drug design Balderson, Fernandes, Michael & Perry, 2007.

  • Antifungal Agent Synthesis The compound has been a part of the synthetic pathway for creating antifungal agents like voriconazole, highlighting its importance in pharmaceutical manufacturing Butters, Ebbs, Green, Macrae, Morland, Murtiashaw & Pettman, 2001.

  • Herbicide Development The compound's derivatives have been studied for their inhibitory effects on photosynthesis, contributing to the development of herbicides. This signifies its potential in agricultural applications Hilton, Scharen, St. John, Moreland & Norris, 1969.

Properties

IUPAC Name

2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2F3N3O/c13-6-10(21)19-1-3-20(4-2-19)11-9(14)5-8(7-18-11)12(15,16)17/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHROVAEIKGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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